molecular formula C13H12O5 B12856934 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- CAS No. 73839-65-3

2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-

Cat. No.: B12856934
CAS No.: 73839-65-3
M. Wt: 248.23 g/mol
InChI Key: ULTWKORORDEMCL-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with acetyl and hydroxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- typically involves multiple steps. One common method includes the acetylation of 4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid (PPA) as a catalyst . Another approach involves the reaction of ethyl acetoacetate with aromatic amines, followed by cyclization to form the desired furanone structure .

Industrial Production Methods

Industrial production of this compound often relies on optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, pyridine, polyphosphoric acid, potassium permanganate, hydrogen peroxide, and sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinones, reduced furanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furanone derivatives such as 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives . These compounds share structural similarities and exhibit comparable chemical properties and bioactivities.

Uniqueness

What sets 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

73839-65-3

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-acetyl-3-(4-hydroxy-3-methoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C13H12O5/c1-7(14)12-9(6-18-13(12)16)8-3-4-10(15)11(5-8)17-2/h3-5,15H,6H2,1-2H3

InChI Key

ULTWKORORDEMCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(COC1=O)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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